molecular formula C14H20N2O4S B247643 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine

1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine

Cat. No. B247643
M. Wt: 312.39 g/mol
InChI Key: ZNFYHUMSCRXHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine, also known as MPMP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cell growth and inflammation. 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), both of which play a crucial role in cell growth and proliferation. Additionally, 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and play a role in cancer invasion and metastasis. Additionally, 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been extensively studied, and its mechanism of action is well understood. However, 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.

Future Directions

There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine that can be used as therapeutic agents. Additionally, further studies are needed to understand the mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine and its effects on various signaling pathways. Finally, more studies are needed to evaluate the safety and efficacy of 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine in animal models and human clinical trials.

Synthesis Methods

1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylphenylacetate. The resulting compound is then reacted with piperazine to form 1-(3-methylphenoxy)acetyl)piperazine. Finally, the compound is treated with methanesulfonyl chloride to yield 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine.

Scientific Research Applications

1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. 1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H20N2O4S/c1-12-4-3-5-13(10-12)20-11-14(17)15-6-8-16(9-7-15)21(2,18)19/h3-5,10H,6-9,11H2,1-2H3

InChI Key

ZNFYHUMSCRXHLC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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